molecular formula C12H16O3 B2412343 (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol CAS No. 2248185-12-6

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol

Cat. No.: B2412343
CAS No.: 2248185-12-6
M. Wt: 208.257
InChI Key: HYGSFFHBBPUWDE-SECBINFHSA-N
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Description

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol is a chiral organic compound featuring a benzodioxin ring fused with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and ethylene glycol under acidic conditions.

    Attachment of the Propanol Side Chain: The propanol side chain is introduced via a Grignard reaction where a suitable Grignard reagent reacts with the benzodioxin intermediate.

    Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the desired (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of the corresponding chloride.

Scientific Research Applications

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biochemical pathways and exerting its effects. Detailed studies on its binding affinity and interaction with enzymes or receptors are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A structurally similar compound with a benzodioxane ring but lacking the propanol side chain.

    2,3-Dihydro-1,4-benzodioxin: Similar core structure but without the chiral propanol side chain.

Uniqueness

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol is unique due to its chiral center and the presence of both a benzodioxin ring and a propanol side chain. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9,13H,4-6,8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGSFFHBBPUWDE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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